JMV 2959

Binding Affinity Functional Antagonism GHS-R1a

JMV 2959 is a selective, non-peptidic GHS-R1a antagonist that lacks intrinsic agonist activity and does not induce calcium mobilization. Its pure antagonism profile is critical for dissecting biased signaling and establishing baseline receptor blockade. Choose JMV 2959 for reproducible results in addiction, schizophrenia, and metabolic research models.

Molecular Formula C30H32N6O2
Molecular Weight 508.6 g/mol
Cat. No. B1672978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 2959
SynonymsJMV 2959
JMV-2959
JMV2959
N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)-2-aminoacetamide
Molecular FormulaC30H32N6O2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5
InChIInChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1
InChIKeyOZSZELOMMMKWTM-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide (JMV 2959): Core Identity and Baseline Pharmacological Profile


2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide, commonly known as JMV 2959, is a synthetic, non-peptidic ligand that functions primarily as a growth hormone secretagogue receptor type 1a (GHS-R1a) antagonist [1]. It belongs to a distinct class of 1,2,4-triazole-derived ghrelin receptor modulators developed to study neuroendocrine, metabolic, and behavioral disorders . The compound is characterized by its high affinity for GHS-R1a, with an in vitro IC₅₀ value of 32 ± 3 nM in LLC-PK1 cells and a dissociation constant (K_b) of 19 ± 6 nM [1]. Unlike GHS-R1a agonists, JMV 2959 does not exhibit intrinsic agonist activity and fails to induce intracellular calcium mobilization on its own [1]. Its molecular formula is C30H32N6O2, with a molecular weight of 508.61 g/mol, and it is available as a hydrochloride salt (MW 545.08) for research use .

Why Generic Ghrelin Modulators Cannot Substitute for JMV 2959 in Targeted Studies


Selecting a generic GHS-R1a ligand without considering its specific functional profile can invalidate experimental outcomes. The ghrelin receptor exhibits biased signaling, where different ligands can stabilize distinct receptor conformations, leading to differential activation of G-protein subtypes (Gq, Gi/o, G12/13) and β-arrestin recruitment [1]. JMV 2959 is characterized as a GHS-R1a antagonist or biased ligand, but its exact signaling fingerprint differs substantially from other in-class compounds. For instance, while JMV 2959 and the more potent antagonist JMV 3002 both suppress food intake, they exhibit different potencies and may have distinct off-target effects [2]. Similarly, compounds like YIL-781 act as partial agonists or biased ligands with a different profile, making them unsuitable for studies requiring a pure, functional antagonist [1][3]. Substituting JMV 2959 with an agonist (e.g., JMV 1843) or an inverse agonist (e.g., PF-5190457) would produce opposite or confounding physiological effects, as detailed in the quantitative evidence below [4][5]. Therefore, generic substitution risks compromising data reproducibility and scientific validity.

Head-to-Head Quantitative Evidence for Selecting JMV 2959 over its Closest Analogs


Potency Profile: JMV 2959 Exhibits Intermediate Affinity but Unique Functional Antagonism vs. JMV 3002

In direct binding and functional assays, JMV 2959 demonstrates an IC₅₀ of 32 ± 3 nM for GHS-R1a . While this is less potent than the in-class comparator JMV 3002 (IC₅₀ = 1.1 nM) [1], this difference in potency does not directly translate to superior in vivo efficacy and must be considered in the context of functional selectivity and behavioral outcomes. Crucially, JMV 2959 is a pure antagonist with no intrinsic activity in calcium mobilization assays , whereas JMV 3002 has been described as a partial agonist on the GHS-R1a-A204E mutant, indicating potential for functional selectivity [2].

Binding Affinity Functional Antagonism GHS-R1a

Behavioral Pharmacology: Distinct In Vivo Effects on Sensorimotor Gating vs. Ghrelin Agonists and Inverse Agonists

JMV 2959 produces a unique and robust behavioral signature not shared by other GHS-R1a ligands. In rats, systemic administration of JMV 2959 (1, 3, and 6 mg/kg, i.p.) dose-dependently decreased the acoustic startle response (F(3,42)=4.4, p<0.01) and enhanced prepulse inhibition (PPI) (F(3,42)=3.9, p<0.05) [1]. At the highest dose (6 mg/kg), it induced a 27% decrease in startle response compared to vehicle (p<0.05) [1]. This contrasts sharply with ghrelin agonists, which do not improve PPI, and inverse agonists like PF-5190457, which have different or opposite effects in alcohol-related behavioral models [2].

Prepulse Inhibition Sensorimotor Gating Neuropsychiatric Models

Impact on Food Intake: JMV 2959 is a Functional Antagonist in Central Feeding Circuits vs. Agonist JMV 1843

When administered centrally, JMV 2959 functions as a clear antagonist of ghrelin-mediated feeding. Intra-amygdala injection of JMV 2959 (2 or 10 µg) significantly suppressed cumulative food intake in overnight fasted rats over a 24-hour period compared to saline controls [1]. This effect is in direct opposition to that of the GHS-R1a agonist JMV 1843, which dose-dependently increases food intake in fed mice (up to 5-fold at 10 mg/kg, s.c.) with an ED₅₀ of 1.94 mg/kg [2]. Furthermore, JMV 2959 effectively blocks the orexigenic effects of centrally administered ghrelin, confirming its functional antagonism in vivo [3].

Food Intake Obesity Appetite Regulation

Functional Selectivity Profile: JMV 2959 is a Pure Antagonist, Distinct from the Biased Ligand YIL-781

Recent pharmacological profiling using dynamic mass redistribution (DMR) and calcium mobilization assays has clarified the functional identity of several GHS-R1a ligands. JMV 2959 is consistently identified as a pure antagonist across multiple assay platforms, lacking intrinsic agonist activity [1]. In stark contrast, YIL-781, a compound with a similar binding affinity (Ki = 17 nM), is characterized as a partial GHS-R1a agonist in both DMR and calcium mobilization assays [1]. This fundamental difference in intrinsic efficacy means YIL-781 can activate the receptor under certain conditions, whereas JMV 2959 cannot, making them functionally non-interchangeable [1].

Biased Signaling Functional Selectivity GHS-R1a

Behavioral Profile in Substance Use Disorders: JMV 2959 is a Validated Tool Across Multiple Models

JMV 2959 has been extensively validated in preclinical models of substance use disorder, showing consistent effects that are not universally observed with other GHS-R1a antagonists. For example, in a model of cocaine-induced locomotor sensitization, 6 mg/kg JMV 2959 induced a significant suppression of locomotion over 7 days compared to baseline (F(7,49)=2.21, p<0.05) [1]. In a separate study on alcohol binge-like drinking, systemic JMV 2959 reduced intake in both male and female mice, an effect that was also observed with some, but not all, other tested antagonists (e.g., PF-5190457, PF-6870961, HM-04, YIL-781) [2]. Notably, the peripherally restricted antagonist LEAP2 did not reduce intake, highlighting the importance of central GHS-R1a blockade [2].

Addiction Alcohol Use Disorder Cocaine Sensitization

Optimal Research and Discovery Scenarios for JMV 2959 Utilization


Validating Pure GHS-R1a Antagonism in In Vitro Signal Transduction Studies

JMV 2959 is the ligand of choice for in vitro experiments designed to interrogate GHS-R1a signaling pathways without the confounding influence of partial agonism or biased signaling. Its well-documented profile as a pure antagonist in calcium mobilization and DMR assays makes it an ideal negative control or tool compound to establish the baseline of receptor blockade, ensuring that any observed cellular response can be confidently attributed to the agonist being studied [1].

Investigating the Role of Central Ghrelin Signaling in Neuropsychiatric and Feeding Disorders

The unique ability of JMV 2959 to enhance prepulse inhibition and suppress food intake after central administration makes it the optimal pharmacological tool for dissecting the central nervous system actions of ghrelin [1][2]. Researchers investigating schizophrenia endophenotypes, anxiety, or the neurocircuitry of appetite control can rely on JMV 2959 to selectively block central GHS-R1a, providing a clear and reproducible phenotypic outcome that is distinct from agonists or inverse agonists [1][3].

Benchmarking Novel Ghrelin Receptor Modulators in Preclinical Models of Addiction

Given its extensive validation in models of cocaine sensitization and alcohol binge drinking, JMV 2959 serves as a gold-standard reference antagonist for the drug discovery community [1][2]. When evaluating new chemical entities targeting GHS-R1a for substance use disorders, JMV 2959 provides a reliable baseline for comparing the magnitude and specificity of therapeutic effects, facilitating head-to-head assessments of efficacy and target engagement [2].

Differentiating Ghrelin's Endocrine from Behavioral Effects in In Vivo Pharmacology

JMV 2959's unique property of modulating behavior (e.g., PPI, startle response) without significantly stimulating growth hormone release on its own makes it an invaluable tool for isolating ghrelin's extra-endocrine functions [1]. Researchers aiming to dissect the behavioral consequences of GHS-R1a blockade from its effects on the somatotropic axis can leverage this functional selectivity to design cleaner, more interpretable in vivo experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV 2959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.